
5-Fluorobenzofuran
Overview
Description
5-Fluorobenzofuran is a chemical compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ringBenzofurans are known for their significant biological activities and are found in various natural products and pharmaceuticals .
Mechanism of Action
Target of Action
5-Fluorobenzofuran, a derivative of benzofuran, is a multifaceted biodynamic agent . It has been found to interact with various targets, including HIV-1 long terminal repeat (LTR) G-quadruplexes (GQs) . These targets play a crucial role in the replication of the HIV-1 virus .
Mode of Action
This compound interacts with its targets through a mechanism that involves fluorescence and 19F NMR . It serves as a hairpin and GQ sensor, producing distinct spectral signatures for different GQ topologies adopted by LTR G-rich oligonucleotides .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For instance, it has been found to suppress the checkpoint kinase 1 (CHK1) pathway, which is associated with resistance to 5-FU, especially in p53 wild-type cancer cells . The Wnt pathway, which is upregulated in 5-FU-resistant cells, also suppresses the CHK1 pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound significantly impact its bioavailability. It has been reported that the oral absorption of 5-Fluorouracil (5-FU), a related compound, is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects . Pharmaceutical cocrystallization approaches have been employed to modulate the pharmacokinetic properties of 5-fu by changing its aqueous solubility .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been found to inhibit the proliferation of human colorectal adenocarcinoma cell line HCT116 . Moreover, it has been reported to have wide-ranging biological activity and potential applications as a pharmacological molecule, exhibiting potent anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, systematic 19F NMR analysis in Xenopus laevis oocytes has provided unprecedented information on the structure adopted by the LTR G-rich region in the cellular environment . The results indicate that it forms a unique GQ-hairpin hybrid architecture, a potent hotspot for selective targeting .
Biochemical Analysis
Biochemical Properties
5-Fluorobenzofuran interacts with various biomolecules in biochemical reactions. The nature of these interactions often involves the formation of complex structures with these biomolecules, contributing to their biological activities .
Cellular Effects
Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzofuran compounds can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzofuran typically involves the fluorination of benzofuran derivatives. One common method is the direct fluorination of benzofuran using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 4-fluoro-3-methylphenol can be used as a starting material, which undergoes cyclization and subsequent functional group transformations to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
- Oxidation products include quinones.
- Reduction products include dihydrobenzofurans.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
5-Fluorobenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Benzofuran: The parent compound without the fluorine atom.
2-Fluorobenzofuran: A similar compound with the fluorine atom at the 2-position.
5-Chlorobenzofuran: A compound with a chlorine atom instead of fluorine at the 5-position.
Uniqueness: 5-Fluorobenzofuran is unique due to the presence of the fluorine atom at the 5-position, which significantly alters its chemical and biological properties compared to other benzofuran derivatives. This modification can enhance its stability, reactivity, and potential therapeutic applications .
Properties
IUPAC Name |
5-fluoro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHMXRCGNWCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472600 | |
| Record name | 5-fluorobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24410-59-1 | |
| Record name | 5-fluorobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 5-fluorobenzofuran be used to study nucleic acid structures?
A: this compound can be incorporated into nucleoside analogues, such as this compound-modified 2'-deoxyuridine (FBF-dU), which can be integrated into DNA or RNA oligonucleotides. [] This modified nucleoside exhibits fluorescence properties and distinct 19F NMR signals that are sensitive to the surrounding environment, like solvent polarity, viscosity, and neighboring bases. [, ] This sensitivity allows researchers to probe different nucleic acid structures. For instance, the formation of duplexes, G-quadruplexes, and i-motifs can be distinguished based on the unique fluorescence and 19F NMR signatures of the incorporated FBF-dU. []
Q2: Can you explain how this compound acts as a "dual-purpose probe" in nucleic acid research?
A: The term "dual-purpose probe" highlights the advantage of utilizing both fluorescence and 19F NMR spectroscopy with a single modification. [] When incorporated into an oligonucleotide, this compound offers two distinct channels for analysis:
Q3: Beyond nucleic acids, are there other applications for this compound derivatives?
A: Yes, this compound has been explored as a scaffold for developing fluorescent probes for detecting small molecules. One example is its use in a turn-on fluorescent probe for hydrogen sulfide (H2S). [] In this case, a this compound derivative is modified with an azide group. Upon reaction with H2S, the azide is reduced, leading to a significant increase in fluorescence. This probe shows promise for detecting H2S in biological systems due to its sensitivity and selectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

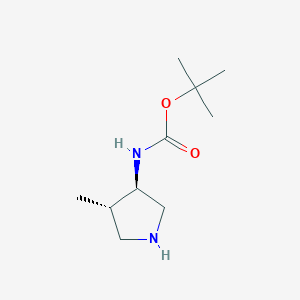

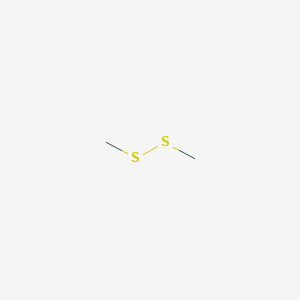
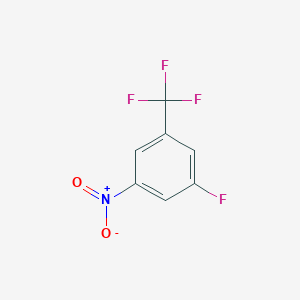
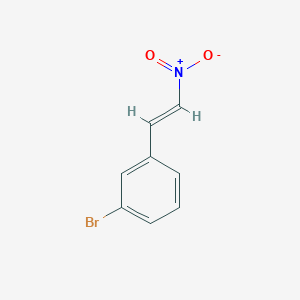
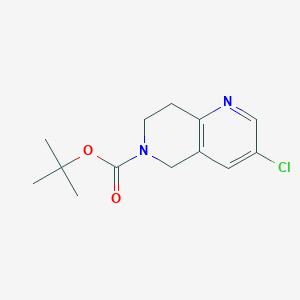
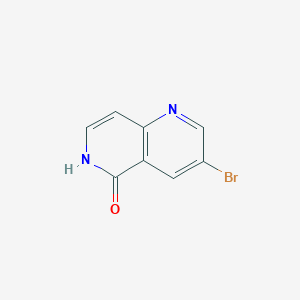
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)



